(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride
Overview
Description
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl It is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride typically involves the following steps:
Cyclopentene Derivative Formation: The starting material, cyclopentene, undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride: Similar structure but with a six-membered ring.
Cis-1-amino-indan-2-carboxylic acid hydrochloride: Contains an indane ring structure.
Cis-2-amino-cyclohexanecarboxylic acid amide hydrochloride: Features an amide group instead of a carboxylic acid.
Uniqueness
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAFLWOIUSOSY-JBUOLDKXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122022-92-8 | |
Record name | cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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